N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide
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Overview
Description
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a methanesulfonamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets .
Mode of Action
It is known that the compound’s interaction with its targets can lead to various biochemical changes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide typically involves the condensation of hydrazine hydrate with an appropriate α,β-unsaturated carbonyl compound. The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones
- 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-phenylquinolin-2(1H)-ones
Uniqueness
N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonamide group, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its biological activity.
Properties
IUPAC Name |
N-[3-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-13(22)21-18(14-7-4-3-5-8-14)12-17(19-21)15-9-6-10-16(11-15)20-25(2,23)24/h3-11,18,20H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBWVFQBGAXZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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